5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
This spirocyclic β-carboline derivative features a bromine atom at the 5'-position of the indole ring and methyl groups at the 1' and 6 positions. Its fused bicyclic structure combines a β-carboline core with an indole moiety, creating a rigid scaffold.
Properties
IUPAC Name |
5'-bromo-1',6-dimethylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O/c1-11-3-5-16-14(9-11)13-7-8-22-20(18(13)23-16)15-10-12(21)4-6-17(15)24(2)19(20)25/h3-6,9-10,22-23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALNDTZHSRQZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC34C5=C(C=CC(=C5)Br)N(C4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is part of the beta-carboline family, known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a complex spiro structure that combines elements from both beta-carbolines and indoles. Its chemical formula is , and it exhibits properties typical of beta-carboline derivatives, including potential neuroprotective and anticancer activities.
Antitumor Activity
Research indicates that beta-carboline derivatives, including the compound , exhibit significant antitumor properties. A study focused on the structure-activity relationship (SAR) of various beta-carboline derivatives demonstrated that modifications in their structure can enhance cytotoxic effects against cancer cell lines. Specifically, This compound was found to inhibit the growth of several tumor cell lines in vitro .
Neuroprotective Effects
Beta-carbolines are also recognized for their neuroprotective effects. Studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative damage. The specific compound under discussion has shown promise in enhancing neuronal survival under stress conditions .
Antimicrobial Properties
Several beta-carboline derivatives have demonstrated antimicrobial activity against various pathogens. The compound This compound has been tested against bacterial strains and fungi, showing varying degrees of inhibition. This suggests potential applications in treating infections .
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the efficacy of this compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutics. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Case Study 2: Neuroprotection in Models of Neurodegeneration
In a model of neurodegeneration induced by oxidative stress, administration of This compound resulted in a marked decrease in neuronal cell death compared to control groups. The protective effect was attributed to its ability to enhance antioxidant defenses and modulate apoptotic pathways .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to the class of spirotetrahydro β-carbolines, which have been identified as promising candidates for drug development due to their diverse biological activities.
Antimalarial Activity
Research has indicated that spirotetrahydro β-carbolines exhibit significant antimalarial properties. For example, studies have shown that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves interference with the parasite's metabolic pathways, making these compounds valuable in developing new antimalarial therapies .
Antioxidant Properties
The antioxidant potential of 5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one has also been explored. Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
Several studies have reported that spirotetrahydro β-carbolines possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. The bromine substitution in the compound may enhance its interaction with biological targets, increasing its efficacy against specific cancer types .
Synthetic Methodologies
The synthesis of 5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one can be achieved through various organic reactions. Notable methods include:
Pictet-Spengler Reaction
This reaction is commonly used to synthesize β-carboline derivatives. It involves the condensation of tryptamine with an appropriate aldehyde or ketone under acidic conditions. Modifications to this reaction allow for the introduction of substituents like bromine at specific positions on the ring structure .
Reductive Amination
Another synthetic route involves reductive amination of ketones followed by cyclization reactions. This method allows for the formation of complex structures with high yields and selectivity .
Case Study: Antimalarial Efficacy
A study published in Journal of Medicinal Chemistry highlighted a series of spirotetrahydro β-carbolines that were tested for their antimalarial activity. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against Plasmodium falciparum, indicating potent activity .
Case Study: Antioxidant Activity Assessment
In another research article, the antioxidant capacity of various β-carboline derivatives was evaluated using DPPH and ABTS assays. The findings revealed that 5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in Spiro-β-Carbolines
Halogen Substitution
- 5'-Chloro Analogs: The chloro-substituted derivative (e.g., 5'-chloro-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one) exhibits reduced molecular weight (ΔMW ≈ -34 Da) compared to the bromo compound.
- Bromo vs. Non-Halogenated: Bromine’s electron-withdrawing effect increases electrophilicity at the indole ring, which may enhance interactions with aromatic residues in biological targets. Non-halogenated analogs (e.g., 4-phenyl derivatives) lack this property, relying on lipophilic interactions .
Alkyl and Aryl Modifications
Physicochemical Properties
<sup>a</sup> Predicted using fragment-based methods.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 5'-bromo-1',6-dimethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one?
The compound is synthesized via the Pictet-Spengler reaction , a key method for constructing β-carboline frameworks. Evidence highlights the use of glacial acetic acid catalysis to achieve cyclization between tryptamine derivatives and carbonyl compounds. For example, spiro-indole intermediates are formed by reacting substituted indoles with ketones/aldehydes under acidic conditions. Reaction optimization includes controlling temperature (e.g., reflux in acetic acid) and stoichiometry to favor spirocyclic product formation .
Q. Which spectroscopic techniques are critical for characterizing this spiro-β-carboline compound?
Key techniques include:
- 1H/13C NMR : To confirm stereochemistry and substituent positions. For instance, downfield shifts in aromatic protons (δ 7.0–8.0 ppm) indicate bromine and methyl group effects .
- IR Spectroscopy : Peaks at ~3296–3610 cm⁻¹ correspond to NH stretching, while carbonyl vibrations (C=O) appear near 1650–1700 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Chromatographic purification (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) isolates the target compound from byproducts.
- Melting point analysis (e.g., 199–281°C for related analogs) provides a preliminary purity check.
- X-ray crystallography (where feasible) resolves absolute configuration, as seen in structurally similar bromo-spiroindoles .
Advanced Research Questions
Q. What strategies optimize diastereoselectivity in the Pictet-Spengler synthesis of this compound?
Diastereoselectivity is influenced by:
- Catalyst choice : Glacial acetic acid promotes selective cyclization, but BF3·Et2O or chiral Brønsted acids (e.g., BINOL-phosphates) may enhance stereocontrol .
- Solvent effects : Polar aprotic solvents (e.g., DCM) reduce side reactions, while protic solvents stabilize transition states.
- Substituent effects : Electron-withdrawing groups (e.g., bromine) on the indole ring direct cyclization regioselectivity .
Q. How can contradictory spectral or crystallographic data be resolved during structural elucidation?
- Triangulation : Cross-validate NMR, IR, and X-ray data. For example, discrepancies in NOE (Nuclear Overhauser Effect) correlations may indicate dynamic conformational changes .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts or optimize crystal packing, resolving ambiguities in spirocenter configuration .
- Alternative synthetic routes : Re-synthesize the compound using deuterated reagents or isotopic labeling to trace signal origins .
Q. What mechanistic insights explain unexpected byproducts, such as dimeric forms, during synthesis?
- Reaction pathway analysis : Dimerization (e.g., formation of tetrahydro-pyrano[3,4-b]indole dimers) may occur via acid-catalyzed aldol condensation or radical coupling.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (monomers), while prolonged heating drives dimerization .
- Additive screening : Bases (e.g., triethylamine) or radical scavengers (e.g., TEMPO) suppress side reactions .
Q. How can researchers adapt synthetic protocols for analogues with varying substituents?
- Modular substitution : Introduce bromine or methyl groups at early stages (e.g., pre-functionalized indole precursors) to avoid post-cyclization modifications .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive sites (e.g., NH in β-carboline) during multi-step syntheses .
Methodological Notes
- Contradiction analysis : Prioritize principal contradictions (e.g., conflicting spectral vs. crystallographic data) over secondary issues by systematically isolating variables (solvent, catalyst, etc.) .
- Data rigor : Combine quantitative (HPLC purity, melting point) and qualitative (NMR peak splitting) metrics to validate findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
